O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride
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Overview
Description
O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride is a chemical compound with the molecular formula C5H15NOSi·HCl. It is commonly used as a reagent in organic synthesis and is known for its stability and reactivity. The compound is often utilized in various chemical reactions due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of hydroxylamine with 2-trimethylsilylethyl chloride in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under inert gas to prevent decomposition .
Chemical Reactions Analysis
Types of Reactions
O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound include oximes, amines, and substituted hydroxylamines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and amines.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is due to the presence of the hydroxylamine group, which can donate electrons to form new bonds. The compound’s molecular targets and pathways include interactions with carbonyl compounds to form oximes and with alkyl halides to form substituted hydroxylamines .
Comparison with Similar Compounds
Similar Compounds
O-(Trimethylsilyl)hydroxylamine: Similar in structure but lacks the ethyl group.
N,O-Bis(trimethylsilyl)hydroxylamine: Contains two trimethylsilyl groups, offering different reactivity.
O-(2-Trimethylsilylethyl)hydroxylamine: Similar but without the hydrochloride component
Uniqueness
O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride is unique due to its stability and reactivity, making it a valuable reagent in organic synthesis. Its ability to form stable oximes and amines under mild conditions sets it apart from other similar compounds .
Properties
IUPAC Name |
O-(2-trimethylsilylethyl)hydroxylamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15NOSi.ClH/c1-8(2,3)5-4-7-6;/h4-6H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNNDTUAVSQNGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCON.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16ClNOSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593594 |
Source
|
Record name | O-[2-(Trimethylsilyl)ethyl]hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153502-27-3 |
Source
|
Record name | O-[2-(Trimethylsilyl)ethyl]hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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